molecular formula C21H23ClN2O2 B11226592 N-[2-chloro-5-(propanoylamino)phenyl]-1-phenylcyclopentanecarboxamide

N-[2-chloro-5-(propanoylamino)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11226592
M. Wt: 370.9 g/mol
InChI Key: IKFKBMJYJZECIU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(propanoylamino)phenyl]-1-phenylcyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentane core substituted with a phenyl group and a carboxamide moiety. The carboxamide’s nitrogen is further functionalized with a 2-chloro-5-(propanoylamino)phenyl substituent. Structural analysis indicates its molecular formula is likely C₂₁H₂₂ClN₃O₂ (calculated based on IUPAC nomenclature), though experimental validation is absent in the cited sources.

Properties

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

N-[2-chloro-5-(propanoylamino)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C21H23ClN2O2/c1-2-19(25)23-16-10-11-17(22)18(14-16)24-20(26)21(12-6-7-13-21)15-8-4-3-5-9-15/h3-5,8-11,14H,2,6-7,12-13H2,1H3,(H,23,25)(H,24,26)

InChI Key

IKFKBMJYJZECIU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Molecular Formula: C₁₄H₈ClNO₂
  • Functional Groups : Chlorine atom, phthalimide core (two carbonyl groups), N-phenyl substitution.
  • Applications: Used as a monomer precursor for polyimides, which exhibit high thermal stability and mechanical strength in polymers .

Structural Comparison:

  • Core Differences : The phthalimide core (aromatic dicarboxylic anhydride derivative) contrasts with the cyclopentane-carboxamide backbone of the target compound.
  • Reactivity: The phthalimide’s electron-deficient carbonyl groups facilitate nucleophilic substitution, whereas the target compound’s propanoylamino group may enable hydrogen bonding or enzymatic interactions.
  • Chlorine Position: Both compounds feature chlorine at aromatic positions, but in 3-chloro-N-phenyl-phthalimide, chlorine is meta to the imide nitrogen, whereas in the target compound, it is ortho to the propanoylamino group.

N-(2-Hydroxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide ()

Key Features:

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Functional Groups: Hydroxyl (-OH), nitro (-NO₂), and carboxamide groups.
  • Availability : Listed in commercial catalogs (e.g., MFCD03839619, ZINC35227636), suggesting use in drug discovery or biochemical research .

Structural Comparison:

  • Substituent Variations: The hydroxyl and nitro groups in this analog differ from the chlorine and propanoylamino groups in the target compound. These groups significantly alter polarity and electronic properties.
  • Molecular Weight: The target compound (estimated ~406.9 g/mol) is heavier than this analog (326.3 g/mol), primarily due to the propanoylamino substituent.
  • Potential Bioactivity: The nitro group in the analog may confer antimicrobial or antiparasitic activity, whereas the target compound’s propanoylamino group could enhance solubility or receptor binding.

Notes

Commercial availability of analogs (e.g., ) highlights the importance of substituent diversity in drug discovery pipelines.

The chlorine atom’s position in aromatic systems (ortho vs. meta) may influence steric and electronic effects in binding interactions.

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